BRD-9327

Cryo-EM structure EfpA binding site MFS transporter inhibition

BRD-9327 is a structurally distinct EfpA inhibitor binding the outer vestibule without blocking substrate exit, inhibiting alternate-access conformational dynamics. Unlike BRD-8000.3, it displays non-overlapping resistance mutations enabling collateral sensitivity combination strategies. Procure BRD-9327 for defined outer-vestibule binding, orthogonal resistance profiles, and validated cryo-EM structural data (PDB:9BIQ).

Molecular Formula C22H16BrNO4
Molecular Weight 438.3 g/mol
Cat. No. B522001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD-9327
SynonymsBRD-9327;  BRD 9327;  BRD9327
Molecular FormulaC22H16BrNO4
Molecular Weight438.3 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CC=C4
InChIInChI=1S/C22H16BrNO4/c23-17-9-5-4-8-15(17)22(26)24-18-13-20-19(27-10-11-28-20)12-16(18)21(25)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,24,26)
InChIKeyCDFCUHNJNPTGMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BRD-9327 Procurement Guide: A Structurally Distinct EfpA Inhibitor for Combinatorial Antimycobacterial Research


BRD-9327 is a small-molecule inhibitor of EfpA, an essential major facilitator superfamily (MFS) efflux pump in Mycobacterium tuberculosis (Mtb) [1]. Identified via the PROSPECT chemical-genetic screening platform, BRD-9327 is structurally distinct from the prototypical EfpA inhibitor BRD-8000.3 and binds to the outer vestibule of EfpA without completely blocking the substrate exit path, suggesting inhibition of the transporter's alternate-access conformational dynamics [2]. The compound serves as a chemical probe for investigating EfpA function and as a critical component in collateral-sensitivity-based combination strategies against mycobacterial infections.

Why Generic EfpA Inhibitor Substitution Fails: BRD-9327's Unique Binding Mode and Resistance Profile


Not all EfpA inhibitors are interchangeable for antimycobacterial research. BRD-9327 exhibits a distinct binding site and mechanism of inhibition compared to other EfpA-targeting compounds such as BRD-8000.3. While BRD-8000.3 binds in a tunnel contacting the lipid bilayer and displaces a fatty acid chain—blocking access for a natural lipidic substrate—BRD-9327 binds in the outer vestibule and appears to inhibit the dynamical motion required for alternate-access transport [1]. These divergent mechanisms produce non-overlapping resistance mutation profiles: mutants resistant to one inhibitor retain susceptibility or even become hypersensitive to the other [2]. Consequently, substituting BRD-9327 with a generic EfpA inhibitor would eliminate the possibility of exploiting collateral sensitivity for combination therapy and would invalidate experiments predicated on its specific mechanism of action. Researchers requiring an EfpA inhibitor with a defined outer-vestibule binding mode and a resistance profile orthogonal to BRD-8000.3 must specifically procure BRD-9327.

BRD-9327 Quantitative Differentiation: Head-to-Head Evidence Against Comparator BRD-8000.3


Structural Distinction: Cryo-EM Reveals Unique Outer-Vestibule Binding Site for BRD-9327

Cryo-EM structures of EfpA in complex with BRD-9327 and BRD-8000.3 reveal distinct binding sites and mechanisms of inhibition. BRD-9327 binds in the outer vestibule without completely blocking the substrate path to the outside, whereas BRD-8000.3 binds in a tunnel contacting the lipid bilayer and extending toward the central cavity [1]. This structural divergence explains the compounds' differing resistance mutation profiles and their synergistic activity when combined [2].

Cryo-EM structure EfpA binding site MFS transporter inhibition

Collateral Sensitivity: BRD-8000.3-Resistant Mutants Exhibit Hypersensitivity to BRD-9327

Mmar strains harboring EfpA mutations that confer high-level resistance to BRD-8000.3 (V319M and A415V) display hypersensitivity to BRD-9327 in broth microdilution dose-response assays [1]. Conversely, mutants resistant to BRD-9327 (G328D and A339T) become hypersensitive to BRD-8000.3 [2]. High-level resistance to one inhibitor increases sensitivity to and reduces the emergence of resistance to the other [1].

Collateral sensitivity Drug resistance evolution Combination chemotherapy

Synergistic Growth Inhibition: BRD-9327 + BRD-8000.3 Combination Demonstrates Potentiation

The combination of BRD-9327 and BRD-8000.3 exhibits synergistic inhibition of mycobacterial growth. Loewe excess analysis demonstrates potentiation of BRD-9327 by BRD-8000.3 across varying combined concentrations [1]. This synergy stems from their distinct modes of EfpA inhibition—BRD-8000.3 competitively blocks substrate access, while BRD-9327 interferes with alternate-access dynamics [2].

Drug synergy FIC index Antimycobacterial combination

Uncompetitive Efflux Inhibition: BRD-9327 Inhibits Alternate-Access Dynamics Distinct from BRD-8000.3

Both BRD-9327 and BRD-8000.3 function as uncompetitive inhibitors of EfpA-mediated efflux; however, their underlying mechanisms differ. BRD-8000.3 is uncompetitive with respect to the small-molecule substrate ethidium bromide and likely blocks an access route for a natural lipidic substrate [1]. BRD-9327, binding in the outer vestibule, inhibits the dynamical motion required for alternate access to the two membrane sides without completely blocking the substrate exit path [2].

Uncompetitive inhibition Alternate-access mechanism MFS efflux pump

BRD-9327 Optimal Research and Industrial Application Scenarios


Collateral-Sensitivity-Based Combination Chemotherapy Design

Researchers designing antimycobacterial combination regimens with elevated resistance barriers should employ BRD-9327 together with BRD-8000.3. The collateral sensitivity relationship—where resistance to one inhibitor confers hypersensitivity to the other—enables combination or cycling strategies that suppress resistance emergence [1]. This application is uniquely enabled by BRD-9327's distinct binding site and non-overlapping resistance mutation profile relative to BRD-8000.3 [2].

Structural Biology of MFS Transporter Alternate-Access Inhibition

Structural biologists and biophysicists investigating the alternate-access mechanism of major facilitator superfamily (MFS) transporters can utilize BRD-9327 as a chemical probe. The cryo-EM structure of EfpA in complex with BRD-9327 (PDB: 9BIQ; EMDB: EMD-44598) at 3.0 Å resolution provides a defined molecular model of an inhibitor that binds the outer vestibule and interferes with conformational dynamics without fully occluding the substrate path [1]. This contrasts with tunnel-binding inhibitors like BRD-8000.3 and offers a complementary tool for dissecting transporter gating mechanisms.

EfpA Functional Studies in Mycobacterial Physiology

Investigators studying the physiological role of EfpA in Mtb require a chemically distinct inhibitor to validate target-specific phenotypes and exclude off-target artifacts. BRD-9327, derived from a chemical-genetic interaction screen and validated by resistance-conferring mutations mapping exclusively to efpA, provides a structurally orthogonal tool relative to BRD-8000.3 [1]. Parallel use of both inhibitors in phenotypic assays strengthens confidence that observed effects arise from EfpA inhibition rather than compound-specific off-target activity.

Structure-Guided Medicinal Chemistry Optimization

Medicinal chemists pursuing rational optimization of EfpA inhibitors can leverage the high-resolution cryo-EM structure of the BRD-9327–EfpA complex (2.7–3.4 Å resolution) [1]. The structure reveals the inhibitor's binding pose in the outer vestibule and identifies key residue contacts, providing a foundation for structure-based design of improved analogs with enhanced potency or altered binding kinetics. This structural resource distinguishes BRD-9327 from less well-characterized EfpA inhibitors lacking experimentally determined binding modes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD-9327

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.